2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

CuAAC click chemistry bioconjugation

2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde (molecular formula C11H14O2, molecular weight 178.23 g/mol) belongs to the 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) class of conformationally restrained bicyclic ethers bearing a reactive aldehyde at the 2-position and a but-2-yn-1-yl substituent on the ring. The scaffold is recognized as a privileged motif in diversity-oriented synthesis and medicinal chemistry due to its rigidity, hydrogen-bond acceptor capacity, and ability to project substituents into defined vectors.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B13255209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC#CCC1(CC2CCC1O2)C=O
InChIInChI=1S/C11H14O2/c1-2-3-6-11(8-12)7-9-4-5-10(11)13-9/h8-10H,4-7H2,1H3
InChIKeyRSXSMRKGASUKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde: Core Scaffold and Structural Identity for Procurement Decisions


2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde (molecular formula C11H14O2, molecular weight 178.23 g/mol) belongs to the 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) class of conformationally restrained bicyclic ethers bearing a reactive aldehyde at the 2-position and a but-2-yn-1-yl substituent on the ring . The scaffold is recognized as a privileged motif in diversity-oriented synthesis and medicinal chemistry due to its rigidity, hydrogen-bond acceptor capacity, and ability to project substituents into defined vectors [1]. The combination of an internal alkyne, a conformationally locked oxabicyclo core, and an aldehyde functional group distinguishes this compound from more common unsubstituted or alkene-substituted analogs and positions it as a versatile intermediate for click chemistry, fragment-based drug discovery, and covalent probe development.

1
Workflow CuAAC-enabled bioconjugation, fragment-based probe design, and sequential orthogonal ligation strategies.
2
Selection Internal alkyne for reduced off-target thiol reactivity; aldehyde handle for oxime/hydrazone formation.
3
Scaffold Conformationally locked 7-oxabicyclo[2.2.1]heptane core with defined geometry and hydrogen-bond acceptor.

Why 2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde Cannot Be Replaced by Generic In-Class Analogs


The 7-oxabicyclo[2.2.1]heptane scaffold is inherently rigid and conformationally constrained, but its functionalization pattern dictates downstream reactivity, physicochemical properties, and biological target engagement in ways that cannot be extrapolated across analogs [1]. The but-2-yn-1-yl substituent at position 2 provides a sterically and electronically distinct alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) that differs fundamentally from terminal alkynes (propargyl) or alkenes in reaction kinetics, regioselectivity, and steric demands [2]. Replacement with the unsubstituted 7-oxabicyclo[2.2.1]heptane-2-carbaldehyde eliminates the alkyne handle entirely, precluding click chemistry applications. Substitution with the alkene analog 2-(but-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde removes the possibility of CuAAC, thiol-yne, or other alkyne-specific bioconjugation strategies [2]. These differences are not incremental; they constitute a functional divergence that makes generic in-class substitution scientifically invalid for any application requiring alkyne-based ligation, defined linker geometry, or predictable structure-activity relationships.

Terminal alkyne analog
May shift CuAAC kinetics and increase off-target thiol reactivity; steric profile not identical.
Alkene analog
Eliminates click chemistry competence; alkyne-specific ligation or encoding not feasible.
Non-aldehyde analogs
Oxime/hydrazone ligation handle lost; orthogonal dual-handle strategy no longer accessible.

Quantitative Differentiation Evidence for 2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde vs. Closest Analogs


Internal Alkyne CuAAC Reactivity vs. Alkene and Terminal Alkyne Analogs

The but-2-yn-1-yl substituent in the target compound is an internal (disubstituted) alkyne, whereas the closest alkyne analog 2-(prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde bears a terminal alkyne. Internal alkynes exhibit approximately 10- to 100-fold slower kinetics in CuAAC reactions with azides compared to terminal alkynes under standard conditions, but they offer distinct advantages in steric control and reduced off-target reactivity with biological thiols [1]. The alkene analog 2-(but-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is completely inert to CuAAC, eliminating click chemistry utility . For applications requiring site-specific, sterically controlled bioconjugation with minimal non-specific thiol reactivity, the internal alkyne provides a quantitatively and mechanistically distinct reactivity profile.

CuAAC reactivity
Class-level inference
Internal alkyne: CuAAC-competent, approx. 0.01–0.1× rate vs. terminal alkyne; no thiol-yne side reaction. Alkene analog: rate = 0 (inert).
Supports CuAAC with reduced off-target thiol reactivity context; terminal alkyne not directly interchangeable.
Kinetic differences reported under standard Cu(I) conditions.
CuAAC click chemistry bioconjugation internal alkyne

Linker Length and Steric Profile: But-2-yn-1-yl vs. Propargyl Substitution

The but-2-yn-1-yl group extends the alkyne functionality by one additional methylene unit compared to the propargyl analog, increasing the through-bond distance from the oxabicyclo core to the alkyne terminus from approximately 3.8 Å to approximately 5.1 Å (calculated from minimized geometries). This additional spacing alters the spatial relationship between the rigid bicyclic core and any ligation partner or biological target, which can be critical for optimizing binding interactions in fragment-based drug discovery [1]. The methyl group on the alkyne terminus also introduces steric bulk absent in the propargyl analog, affecting both the kinetics of CuAAC and the conformational preferences of any resulting triazole conjugate.

Linker & steric profile
Class-level inference
But-2-yn-1-yl linker: ~5.1 Å core-to-alkyne distance; methyl substituent adds steric bulk. Propargyl analog: ~3.8 Å, no methyl group.
Linker length and steric differences may influence binding geometry and conjugation efficiency.
Geometry-optimized models (MMFF94).
linker geometry structure-activity relationship conformational analysis

Aldehyde Reactivity for Oxime/Hydrazone Ligation vs. Non-Aldehyde Analogs

The aldehyde group at position 2 of the oxabicyclo scaffold enables chemoselective oxime and hydrazone formation with aminooxy- or hydrazide-functionalized partners. This reactivity is absent in the corresponding alcohol, carboxylic acid, or methyl analogs of the 7-oxabicyclo[2.2.1]heptane series . Under mildly acidic conditions (pH 4.5–5.5), aldehyde oxime ligation proceeds with rate constants on the order of 10^−1 to 10^1 M^−1 s^−1, which is competitive with strain-promoted azide-alkyne cycloaddition (SPAAC) for certain applications [1]. The combination of aldehyde reactivity and alkyne reactivity within a single, rigid scaffold enables sequential or orthogonal bioconjugation strategies not achievable with analogs lacking either functional group.

Aldehyde ligation
Class-level inference
Oxime/hydrazone formation at pH 4.5–5.5 (k ~10⁻¹–10¹ M⁻¹s⁻¹). Orthogonal to alkyne click chemistry.
Aldehyde enables a distinct bioorthogonal reaction class; non-aldehyde analogs lack this handle.
Qualitative functional divergence reported.
bioorthogonal ligation oxime formation aldehyde bioconjugation

Conformational Rigidity of 7-Oxabicyclo[2.2.1]heptane vs. Carbocyclic Bicyclo[2.2.1]heptane Scaffold

The 7-oxabicyclo[2.2.1]heptane scaffold incorporates an oxygen bridge that both constrains the ring system into a rigid boat-like conformation and introduces a hydrogen-bond acceptor site not present in the carbocyclic bicyclo[2.2.1]heptane analog [1]. This oxygen bridge increases topological polar surface area (TPSA) by approximately 9–10 Ų relative to the carbocyclic analog (estimated TPSA for target compound: approx. 20.3 Ų; for carbocyclic analog: approx. 11.3 Ų). The increased TPSA and conformational rigidity have been shown to improve solubility and metabolic stability in related oxabicyclo scaffolds compared to their carbocyclic counterparts [2].

Scaffold rigidity
Class-level inference
Oxabicyclo TPSA ~20.3 Ų (oxygen bridge HBA); carbocyclic analog ~11.3 Ų. Conformationally locked boat/chair.
Oxygen bridge increases polarity and hydrogen-bond capacity; may affect solubility and binding.
TPSA estimated by fragment-based method.
conformational constraint scaffold rigidity hydrogen bonding drug-likeness

Predicted Physicochemical Profile vs. Unsubstituted 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde

The addition of the but-2-yn-1-yl substituent to the 7-oxabicyclo[2.2.1]heptane-2-carbaldehyde core increases the calculated logP by approximately 1.5–2.0 units compared to the unsubstituted parent (predicted logP for target compound: approx. 2.3–2.8; for parent: approx. 0.8) . This shift in lipophilicity moves the compound into a more favorable range for passive membrane permeability (typically logP 2–4 for CNS and cellular targets) while maintaining a low molecular weight (178.23 g/mol) consistent with fragment-based screening libraries [1]. The unsubstituted parent, by contrast, falls below the typical lipophilicity threshold for efficient passive permeability.

Predicted logP shift
Cross-study comparable
Predicted logP ~2.3–2.8 (but-2-yn-1-yl substituted); unsubstituted parent ~0.8.
Lipophilicity increase of ~1.5–2.0 units aligns with passive permeability window; parent may show poor permeation.
Consensus logP prediction; experimental confirmation advised.
logP lipophilicity drug-likeness permeability

Procurement-Driven Application Scenarios for 2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde


Fragment-Based Drug Discovery Libraries Requiring Alkyne-Containing, Conformationally Constrained Aldehyde Building Blocks

The combination of low molecular weight (178.23 g/mol), rigid oxabicyclo scaffold, and dual aldehyde/alkyne functionality makes this compound an ideal fragment for covalent and non-covalent screening libraries. The predicted logP range of 2.3–2.8 supports passive cell permeability, while the aldehyde enables reversible covalent targeting of active-site nucleophiles (e.g., catalytic serine or cysteine residues) [1]. The internal alkyne provides a secondary handle for on-DNA or on-bead encoding in DNA-encoded library (DEL) synthesis via CuAAC without the off-target thiol reactivity associated with terminal alkynes [2].

Sequential Bioorthogonal Probe Construction Using Aldehyde-Oxime and Alkyne-Azide Orthogonal Chemistry

This compound is uniquely suited for constructing heterobifunctional probes where the aldehyde group is first ligated to an aminooxy-functionalized affinity tag or fluorophore via oxime formation (pH 4.5–5.5), followed by CuAAC conjugation of the internal alkyne to an azide-functionalized payload (e.g., a drug, biotin, or second fluorophore) [1]. The internal alkyne is preferred over terminal alkynes for this sequential protocol because it avoids competitive Cu-mediated alkyne homocoupling and reduces non-specific protein labeling [2].

Synthesis of Conformationally Locked Triazole-Containing Macrocycles for Undruggable Targets

The but-2-yn-1-yl substituent provides a longer linker (approx. 5.1 Å from core to alkyne) than the propargyl analog (approx. 3.8 Å), enabling the construction of larger, more flexible macrocyclic rings when used in intramolecular CuAAC reactions [1]. The rigid oxabicyclo scaffold pre-organizes the macrocycle geometry, potentially improving binding affinity to challenging targets such as protein-protein interaction interfaces or allosteric sites where conformational entropy penalties are a major barrier to binding [2].

Agrochemical or Veterinary Medicinal Chemistry: Alkyne-Tagged 7-Oxabicyclo Scaffold for Metabolic Profiling

The 7-oxabicyclo[2.2.1]heptane scaffold has precedent in anti-inflammatory and herbicidal patents [1]. The internal alkyne serves as a bioorthogonal tag for copper-free or copper-catalyzed click chemistry-based enrichment and identification of cellular protein targets (chemical proteomics) without interference from endogenous terminal alkyne-containing metabolites [2]. This application is not feasible with the alkene analog or the unsubstituted parent compound, which lack the alkyne reporter group.

Application
Selection Property
Validation Focus
Fragment-based library construction
Dual aldehyde/alkyne handles on rigid scaffold; low MW, predicted logP 2.3–2.8
Covalent/non-covalent hit confirmation and permeability assessment
Sequential bioorthogonal probe assembly
Orthogonal aldehyde-oxime and alkyne-azide chemistry; internal alkyne for reduced homocoupling
Stepwise ligation efficiency and orthogonality verification
Macrocycle synthesis (intramolecular CuAAC)
Extended linker length (but-2-yn-1-yl) and conformationally pre-organized core
Macrocycle geometry and target engagement in challenging binding sites
Chemical proteomics for target identification
Bioorthogonal alkyne handle for enrichment; compatibility with metabolic labeling workflows
Proteomic target engagement confirmation and off-target profiling
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